molecular formula C13H10F3NO3S B6312152 2-Phenyl-6-(trifluoromethoxy)benzenesulfonamide CAS No. 1357624-23-7

2-Phenyl-6-(trifluoromethoxy)benzenesulfonamide

Cat. No. B6312152
CAS RN: 1357624-23-7
M. Wt: 317.29 g/mol
InChI Key: FSIVCSYGJQAMEF-UHFFFAOYSA-N
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Description

2-Phenyl-6-(trifluoromethoxy)benzenesulfonamide (2-P-6-TFMBS) is an organic compound that has been studied for its potential applications in various scientific fields. This compound is a derivative of the sulfonamide class of drugs and has been found to possess a variety of biochemical and physiological effects. In

Scientific Research Applications

2-Phenyl-6-(trifluoromethoxy)benzenesulfonamide has been used as a model compound for studying the effects of trifluoromethanesulfonyl group on the physiological and biochemical properties of sulfonamides. This compound has also been used in various studies related to the synthesis of sulfonamides, as well as in studies related to the pharmacology of sulfonamides. Additionally, this compound has been used in research related to the development of new drugs and the optimization of existing drugs.

Mechanism of Action

The mechanism of action of 2-Phenyl-6-(trifluoromethoxy)benzenesulfonamide is not yet fully understood. However, it is believed that this compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is involved in the biosynthesis of dihydrofolate, which is an important cofactor for the synthesis of thymidylate and purines. By inhibiting DHPS, this compound may reduce the amount of dihydrofolate available for the synthesis of thymidylate and purines.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In particular, this compound has been found to inhibit the activity of the enzymes dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR). By inhibiting these enzymes, this compound may reduce the amount of dihydrofolate available for the synthesis of thymidylate and purines. Additionally, this compound has been found to possess anti-inflammatory, antifungal, and antibacterial properties.

Advantages and Limitations for Lab Experiments

2-Phenyl-6-(trifluoromethoxy)benzenesulfonamide has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and is widely available. Additionally, this compound is stable and can be stored for long periods of time without degradation. However, there are some limitations to using this compound in laboratory experiments. This compound is relatively expensive and may not be suitable for large-scale experiments. Additionally, the mechanism of action of this compound is not yet fully understood and further research is needed to determine the exact biochemical and physiological effects of this compound.

Future Directions

The potential future directions of research related to 2-Phenyl-6-(trifluoromethoxy)benzenesulfonamide include further investigations into the mechanism of action of this compound, as well as studies related to the optimization of existing drugs and the development of new drugs. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of this compound, as well as its potential applications in other scientific fields. Finally, further research could be conducted to investigate the potential advantages and limitations of using this compound in laboratory experiments.

Synthesis Methods

2-Phenyl-6-(trifluoromethoxy)benzenesulfonamide can be synthesized by a variety of methods, including the reaction of trifluoromethanesulfonyl chloride and 2-phenylbenzenesulfonamide in dimethylformamide (DMF). This reaction produces a white solid that can be isolated and purified by recrystallization. Other synthesis methods for this compound include the reaction of trifluoromethanesulfonyl chloride and 2-phenylbenzenesulfonamide in pyridine, as well as the reaction of trifluoromethanesulfonyl chloride and 2-phenylbenzenesulfonamide in acetonitrile.

properties

IUPAC Name

2-phenyl-6-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3S/c14-13(15,16)20-11-8-4-7-10(12(11)21(17,18)19)9-5-2-1-3-6-9/h1-8H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIVCSYGJQAMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)OC(F)(F)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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